molecular formula C19H21N5O3 B7055472 7-N-[3-(4-methoxyphenyl)-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide

7-N-[3-(4-methoxyphenyl)-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide

Cat. No.: B7055472
M. Wt: 367.4 g/mol
InChI Key: FGJOPTHPIABKGD-UHFFFAOYSA-N
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Description

7-N-[3-(4-methoxyphenyl)-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it a promising candidate for various scientific research applications.

Properties

IUPAC Name

7-N-[3-(4-methoxyphenyl)-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12(9-13-3-5-14(27-2)6-4-13)10-22-19(26)16-7-8-21-18-15(17(20)25)11-23-24(16)18/h3-8,11-12H,9-10H2,1-2H3,(H2,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJOPTHPIABKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)CNC(=O)C2=CC=NC3=C(C=NN23)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

7-N-[3-(4-methoxyphenyl)-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-N-[3-(4-methoxyphenyl)-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA gyrase and secreted aspartic protease from Candida albicans by binding to their active sites . This binding disrupts the normal function of these enzymes, leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:

Uniqueness

The uniqueness of 7-N-[3-(4-methoxyphenyl)-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

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